6-Amino-1-Methylquinolin-2(1h)-One molecular weight and formula
6-Amino-1-Methylquinolin-2(1h)-One molecular weight and formula
The following technical monograph details the physicochemical properties, synthesis, and applications of 6-Amino-1-methylquinolin-2(1H)-one . This guide is structured for researchers and drug development professionals, synthesizing data from chemical literature and established synthetic protocols.
Executive Summary
6-Amino-1-methylquinolin-2(1H)-one (also known as 6-amino-1-methylcarbostyril ) is a functionalized heterocyclic scaffold belonging to the quinolin-2(1H)-one family.[1] Distinguished by its N-methylated lactam core and a reactive primary amine at the C6 position, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including phosphodiesterase (PDE) inhibitors, phenanthroline derivatives, and ratiometric fluorescent probes. Its structural rigidity and electronic properties make it a privileged scaffold in medicinal chemistry and materials science.
Physicochemical Profile
The following data is derived from stoichiometric calculation and structural analysis of the 1-methyl-2-oxo-1,2-dihydroquinoline core.
| Property | Value / Description |
| IUPAC Name | 6-Amino-1-methylquinolin-2(1H)-one |
| Common Synonyms | 6-Amino-1-methylcarbostyril; 1-Methyl-6-amino-2-quinolone |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Core Structure | Bicyclic aromatic heterocycle (Benzo[b]pyridine derivative) |
| Physical State | Solid (Typically yellow to brown crystalline powder) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water |
| pKa (Calculated) | ~3-4 (Aniline nitrogen), ~-1 (Amide oxygen protonation) |
| Absorption (UV) | λmax ~250-350 nm (Typical for amino-quinolinones) |
| Fluorescence | Weakly fluorescent in isolation; highly fluorescent upon derivatization |
Structural Causality
The 1-methyl group locks the tautomeric equilibrium of the 2-hydroxyquinoline system exclusively into the 2-one (lactam) form, preventing aromatization to the quinolinol. The 6-amino group acts as an electron-donating substituent, increasing electron density in the aromatic ring and serving as a versatile handle for nucleophilic attack, acylation, or diazotization.
Synthetic Pathways & Methodology
The synthesis of 6-amino-1-methylquinolin-2(1H)-one is most reliably achieved through a stepwise functionalization of the quinolin-2(1H)-one core. The direct methylation of 6-aminoquinolin-2(1H)-one is generally avoided due to competing N-methylation at the primary amine; therefore, a Nitro-Reduction pathway is the industry standard.
Validated Synthesis Workflow
Figure 1: Stepwise synthesis of 6-amino-1-methylquinolin-2(1H)-one via nitro-reduction pathway.[1][2][3]
Detailed Experimental Protocol
Step 1: Regioselective Nitration
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Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
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Mechanism: Electrophilic aromatic substitution. The amide group directs the nitro group to the 6-position (para to the nitrogen).
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Protocol: Dissolve quinolin-2(1H)-one in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir for 2 hours. Pour onto ice to precipitate 6-nitroquinolin-2(1H)-one .
Step 2: N-Methylation (Lactam Protection)
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Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
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Causality: The amide proton (N-H) is acidic (pKa ~11). Deprotonation by K₂CO₃ generates an anion that attacks the methyl iodide.
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Protocol: Suspend 6-nitroquinolin-2(1H)-one in dry DMF. Add 1.5 eq K₂CO₃ and 1.2 eq MeI. Stir at room temperature for 12 hours. Quench with water to isolate 1-methyl-6-nitroquinolin-2(1H)-one .
Step 3: Chemoselective Reduction
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Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) OR Iron powder (Fe), Ammonium Chloride (NH₄Cl).
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Protocol (Catalytic Hydrogenation): Dissolve intermediate in Ethanol/THF. Add 10% Pd/C catalyst. Hydrogenate at 30-50 psi for 4-6 hours. Filter through Celite and concentrate to yield 6-amino-1-methylquinolin-2(1H)-one .
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Validation: Verify conversion by TLC (disappearance of yellow nitro spot) and ¹H NMR (appearance of broad NH₂ singlet at ~5.0-6.0 ppm).
Applications in Drug Discovery & Materials[7]
Medicinal Chemistry Scaffold
The 6-amino-1-methylquinolin-2(1H)-one moiety is a "privileged scaffold" capable of mimicking the adenine ring or serving as a bioisostere for naphthalene/isoquinoline systems.[1]
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PDE Inhibitors: Derivatives of 4-methylquinolin-2(1H)-one have been extensively studied as Phosphodiesterase 3 (PDE3) inhibitors (e.g., Cilostamide analogs). The 1-methyl variant improves lipophilicity and membrane permeability [1].
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Kinase Inhibition: The 6-amino group allows for the formation of amide or urea linkages, critical for interacting with the hinge region of kinase ATP-binding pockets.
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Phenanthroline Synthesis: As noted in heterocyclic reviews, this compound can be condensed with paraldehyde or glycerol (Skraup synthesis) to form complex phenanthroline systems used in coordination chemistry [2].
Fluorescent Probes & Sensors
The rigid quinolone core exhibits intrinsic fluorescence that is highly sensitive to environmental changes when substituted.[1]
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Ratiometric Sensors: The 6-amino group acts as an electron donor (D) in Donor-π-Acceptor (D-π-A) systems. When coupled with electron-withdrawing groups (e.g., via Schiff base formation), it creates "Turn-On" fluorescent probes for metal ions like Zn²⁺ or anions like bisulfite [3].
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Mechanism: The N-methyl group prevents excited-state proton transfer (ESPT) at the lactam site, simplifying the photophysics and enhancing quantum yield.
Figure 2: Divergent applications of the 6-amino-1-methylquinolin-2(1H)-one scaffold.
References
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Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. Source: TandFOnline. Context: Discusses the synthesis and PDE inhibitory activity of related quinolin-2-one derivatives.
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Advances in Heterocyclic Chemistry, Volume 22. Source: Academic Press (via epdf.pub). Context: Explicitly details the condensation of 6-amino-1-methylcarbostyril to form phenanthrolines (p. 25).
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An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe. Source: NIH / ACS Omega. Context: Demonstrates the utility of N-methylquinolin-2-one scaffolds in designing fluorescent probes for bisulfite detection.
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Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Source: Journal of Medicinal Chemistry. Context: Validates the 2-aminoquinoline/quinolinone core as a bioavailable scaffold for CNS targets.
Sources
- 1. 6-Aminoquinolin-2(1H)-one | 79207-68-4 [sigmaaldrich.com]
- 2. epdf.pub [epdf.pub]
- 3. Discovery of New Ligand with Quinoline Scaffold as Potent Allosteric Inhibitor of HIV-1 and Its Copper Complexes as a Powerful Catalyst for the Synthesis of Chiral Benzimidazole Derivatives, and in Silico Anti-HIV-1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
